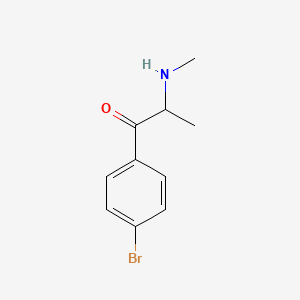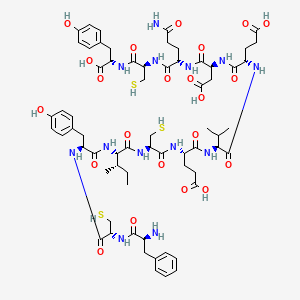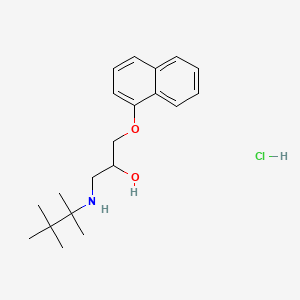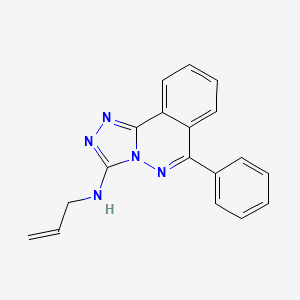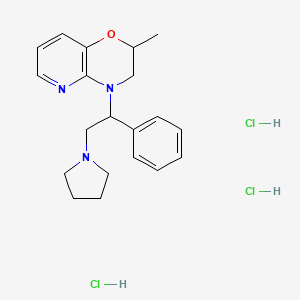
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-アントラセンジオン、1-アミノ-4-((4-((ジメチルアミノ)メチル)フェニル)アミノ)-、モノアセテートは、アントラキノンファミリーに属する複雑な有機化合物です。この化合物は、アミノ基とジメチルアミノメチルフェニル基で置換されたアントラセンジオンコア構造を特徴としています。それは鮮やかな色特性で知られており、染料や顔料など、さまざまな産業用途で使用されています。
準備方法
合成経路と反応条件
9,10-アントラセンジオン、1-アミノ-4-((4-((ジメチルアミノ)メチル)フェニル)アミノ)-、モノアセテートの合成は、通常、複数のステップを伴います。一般的な方法の1つは、最初にアントラセンジオンコアを形成し、次に求核置換反応によってアミノ基を導入します。次に、フリーデル・クラフツアルキル化反応を使用してジメチルアミノメチルフェニル基を付加します。最後のステップは、化合物をアセチル化してモノアセテート誘導体を形成することです。
工業生産方法
この化合物の工業生産では、通常、反応条件を慎重に制御して高収率と純度を確保する大規模なバッチ反応器が使用されます。このプロセスには、フリーデル・クラフツアルキル化およびアセチル化ステップを促進するために、ルイス酸などの触媒の使用が含まれます。最終生成物は、再結晶またはクロマトグラフィー技術によって精製されます。
化学反応の分析
反応の種類
9,10-アントラセンジオン、1-アミノ-4-((4-((ジメチルアミノ)メチル)フェニル)アミノ)-、モノアセテートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、キノン誘導体を形成するために酸化することができます。
還元: 還元反応は、アントラキノンコアをアントラセン誘導体に変換することができます。
置換: 求核置換反応および求電子置換反応は、アントラセンジオンコアに異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬は、制御された条件下で一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換アントラキノン、アントラセン、およびキノン誘導体が含まれます。
科学研究アプリケーション
9,10-アントラセンジオン、1-アミノ-4-((4-((ジメチルアミノ)メチル)フェニル)アミノ)-、モノアセテートは、幅広い科学研究アプリケーションを持っています。
化学: 複雑な有機分子や染料の合成における前駆体として使用されます。
生物学: 抗菌や抗がん特性など、潜在的な生物活性について研究されています。
医学: 特にアントラキノン系治療薬の設計における、創薬における役割について調査されています。
産業: 鮮やかな色特性のために、染料、顔料、およびその他の着色料の製造に使用されます。
科学的研究の応用
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
作用機序
9,10-アントラセンジオン、1-アミノ-4-((4-((ジメチルアミノ)メチル)フェニル)アミノ)-、モノアセテートの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。この化合物はDNAにインターカレーションして複製プロセスを破壊し、細胞死につながります。また、DNAの巻き戻しと複製に不可欠なトポイソメラーゼ酵素も阻害します。これらの相互作用により、抗がん剤開発の潜在的な候補となっています。
類似の化合物との比較
類似の化合物
9,10-アントラセンジオン、1-アミノ-: アントラセンジオンコアにアミノ基のみが結合した、より単純な誘導体です。
9,10-アントラセンジオン、1-アミノ-4-ヒドロキシ-: アミノ基とヒドロキシ基の両方を含み、異なる反応性と用途を提供します。
9,10-アントラセンジオン、1-アミノ-4-ブロモ-2-メチル-: ブロモ基とメチル基で置換され、独自の化学特性を提供します。
独自性
9,10-アントラセンジオン、1-アミノ-4-((4-((ジメチルアミノ)メチル)フェニル)アミノ)-、モノアセテートは、アミノ基とジメチルアミノメチルフェニル基を組み合わせているため、独特です。これらは、独特の化学的および物理的特性を付与します。そのため、特定の色特性と生物活性が必要とされる用途に特に価値があります。
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1-amino-: A simpler derivative with only an amino group attached to the anthracenedione core.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains both amino and hydroxy groups, offering different reactivity and applications.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Substituted with bromo and methyl groups, providing unique chemical properties.
Uniqueness
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is unique due to its combination of amino and dimethylaminomethylphenyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific color properties and biological activities.
特性
CAS番号 |
83968-83-6 |
|---|---|
分子式 |
C23H21N3O2.C2H4O2 C25H25N3O4 |
分子量 |
431.5 g/mol |
IUPAC名 |
acetic acid;1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
InChIキー |
PXGXWZHUDOZTOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


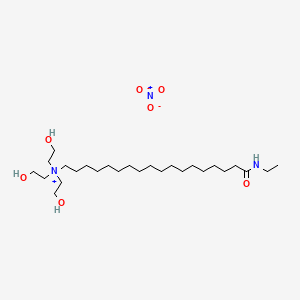


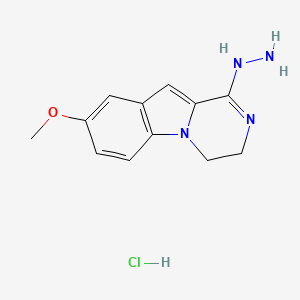

![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
